molecular formula C20H28NO+ B1198067 Emetonium CAS No. 19213-48-0

Emetonium

Cat. No.: B1198067
CAS No.: 19213-48-0
M. Wt: 298.4 g/mol
InChI Key: IHFMXHPNVAVTCJ-UHFFFAOYSA-N
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Description

(2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM is a synthetic compound known for its anticholinergic properties. It is commonly used in the pharmaceutical industry for its ability to modulate neurotransmitter activity, particularly in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM typically involves the reaction of benzhydrol with diethylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on neurotransmitter modulation and its potential therapeutic applications.

    Medicine: Investigated for its use in treating gastrointestinal disorders and other conditions related to neurotransmitter imbalance.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM involves its interaction with cholinergic receptors in the nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in neurotransmitter activity. This modulation of neurotransmitter activity is responsible for its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM is unique due to its specific chemical structure, which allows for targeted modulation of cholinergic receptors. This specificity makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

19213-48-0

Molecular Formula

C20H28NO+

Molecular Weight

298.4 g/mol

IUPAC Name

2-benzhydryloxyethyl-diethyl-methylazanium

InChI

InChI=1S/C20H28NO/c1-4-21(3,5-2)16-17-22-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20H,4-5,16-17H2,1-3H3/q+1

InChI Key

IHFMXHPNVAVTCJ-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC[N+](C)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Key on ui other cas no.

19213-48-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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